4-Methyl-N-[(Z)-[phenyl(thiophen-2-yl)methylidene]amino]benzenesulfonamide
CAS No.: 105417-05-8
Cat. No.: VC0241264
Molecular Formula: C18H16N2O2S2
Molecular Weight: 356.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 105417-05-8 |
|---|---|
| Molecular Formula | C18H16N2O2S2 |
| Molecular Weight | 356.5 g/mol |
| IUPAC Name | 4-methyl-N-[(Z)-[phenyl(thiophen-2-yl)methylidene]amino]benzenesulfonamide |
| Standard InChI | InChI=1S/C18H16N2O2S2/c1-14-9-11-16(12-10-14)24(21,22)20-19-18(17-8-5-13-23-17)15-6-3-2-4-7-15/h2-13,20H,1H3/b19-18- |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NN=C(C2=CC=CC=C2)C3=CC=CS3 |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NN=C(C2=CC=CC=C2)C3=CC=CS3 |
Introduction
Biological Activities of Sulfonamides
Sulfonamides have been extensively studied for their antimicrobial properties, acting as competitive inhibitors of dihydropteroate synthase, an enzyme essential for bacterial folate synthesis. Recent research has also explored their potential as anticancer agents by modifying their structures to target specific cellular pathways.
| Biological Activity | Description |
|---|---|
| Antimicrobial | Inhibit bacterial growth by interfering with folate synthesis. |
| Anti-inflammatory | Some derivatives show anti-inflammatory effects. |
| Anticancer | Modified sulfonamides are being studied for their potential to inhibit cancer cell growth. |
Synthesis of Sulfonamide Derivatives
The synthesis of sulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines. This method allows for the creation of a wide variety of compounds with different biological activities.
| Synthesis Steps | Description |
|---|---|
| Step 1 | Preparation of sulfonyl chloride. |
| Step 2 | Reaction with an amine to form the sulfonamide. |
Research Findings and Future Directions
While specific research findings on 4-Methyl-N-[(Z)-[phenyl(thiophen-2-yl)methylidene]amino]benzenesulfonamide are not available, studies on similar sulfonamide derivatives highlight their potential as therapeutic agents. Future research should focus on synthesizing and evaluating this compound for its biological activities, using techniques such as molecular docking and in vitro assays to assess its efficacy and safety.
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